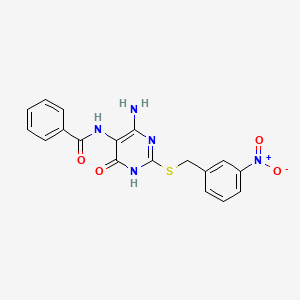
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural components:
- Molecular Formula : C18H14N4O4S
- Molecular Weight : 414.39 g/mol
- Functional Groups : Contains a pyrimidine ring, a benzamide moiety, and a nitrobenzyl thio group.
These features contribute to its pharmacological properties and interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study highlighted its effectiveness against leukemia KG-1 cells, showing comparable cytotoxicity to established drugs like SGI-1027 . The mechanism is believed to involve inhibition of DNA methyltransferases (DNMTs), which play crucial roles in cancer cell proliferation and survival.
The compound's biological activity is primarily attributed to:
- Inhibition of DNMTs : It selectively inhibits DNMT1 and DNMT3A, leading to the reactivation of silenced tumor suppressor genes .
- Enzymatic Reduction : Under hypoxic conditions, the nitro group can be enzymatically reduced to form cytotoxic intermediates that selectively target hypoxic tumor cells.
Study 1: Cytotoxicity Evaluation
In a controlled study, various derivatives of the compound were synthesized and tested for their ability to inhibit DNMT activity. The most potent derivative showed an EC50 value of 0.9 µM against DNMT3A, indicating strong inhibitory effects .
Study 2: Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest potential antifungal activity, likely due to its interaction with specific enzymes involved in fungal metabolism.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core : Starting from appropriate precursors to construct the pyrimidine structure.
- Substitution Reactions : Introducing the nitrobenzyl thio group through nucleophilic substitution.
- Final Coupling : Attaching the benzamide moiety via coupling reactions.
These methods ensure high yield and purity, which are essential for subsequent biological testing.
Summary of Biological Activities
属性
IUPAC Name |
N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c19-15-14(20-16(24)12-6-2-1-3-7-12)17(25)22-18(21-15)28-10-11-5-4-8-13(9-11)23(26)27/h1-9H,10H2,(H,20,24)(H3,19,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIWRMAHSUXJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














